REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][CH2:3][CH3:4].[NH2:7][CH2:8][CH2:9][CH2:10][NH2:11].O.ON1[C:18]2[CH:19]=CC=[CH:22][C:17]=2N=N1.Cl.CN(C)CCCN=C=NCC.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CN(C=O)C.C1COCC1>[CH2:1]([NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH2:22][CH2:17][CH2:18][CH3:19])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,6.7.8.9.10.11|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the resulting solution left
|
Type
|
CUSTOM
|
Details
|
After evaporation of DMF
|
Type
|
WASH
|
Details
|
was washed successively with a 1 M aqueous NaHCO3 solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic layer was dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting residue was precipitated
|
Type
|
CUSTOM
|
Details
|
used in next reaction without further purification
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched carefully with 0.4 mL of water, 0.4 mL of 15% NaOH and 1.2 mL of water
|
Type
|
FILTRATION
|
Details
|
After filtration on celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N NaOH solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (MeOH/CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |